[2,2'-Bipyridin]-4-yl-phenyl-methanone
Overview
Description
[2,2’-Bipyridin]-4-yl-phenyl-methanone is an organic compound that features a bipyridine moiety linked to a phenyl group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-4-yl-phenyl-methanone typically involves the coupling of bipyridine derivatives with phenyl ketones. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . Another approach involves the Stille coupling, which employs tin reagents and palladium catalysts . These reactions are usually carried out under inert atmospheres and at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of [2,2’-Bipyridin]-4-yl-phenyl-methanone may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of recyclable catalysts and green solvents is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridin]-4-yl-phenyl-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
[2,2’-Bipyridin]-4-yl-phenyl-methanone is utilized in various scientific research applications:
Medicine: Research is ongoing into its potential use in drug development, particularly in designing metal-based drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [2,2’-Bipyridin]-4-yl-phenyl-methanone primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can participate in redox reactions, catalysis, and electron transfer processes. The phenyl group can influence the electronic properties of the compound, enhancing its reactivity and stability in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine isomer, used in the formation of supramolecular structures and coordination polymers.
Uniqueness
[2,2’-Bipyridin]-4-yl-phenyl-methanone is unique due to the presence of the phenyl-methanone bridge, which imparts distinct electronic and steric properties. This structural feature enhances its ability to form stable metal complexes and participate in a broader range of chemical reactions compared to its simpler bipyridine counterparts .
Properties
IUPAC Name |
phenyl-(2-pyridin-2-ylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(13-6-2-1-3-7-13)14-9-11-19-16(12-14)15-8-4-5-10-18-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBATFCUHZCCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376240 | |
Record name | [2,2'-Bipyridin]-4-yl-phenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339155-02-1 | |
Record name | [2,2'-Bipyridin]-4-yl-phenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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